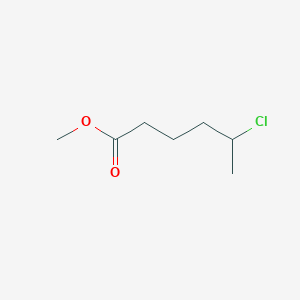
5-Chlorocaproic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-Cholrohexanoate: is an organic compound with the molecular formula C7H13ClO2 5-Chlorocaproic acid methyl ester . This compound is primarily used as a building block in organic synthesis. It has a molecular weight of 164.63 g/mol and is characterized by its ability to participate in various chemical reactions due to the presence of both ester and chloro functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-Cholrohexanoate can be synthesized through the esterification of 5-chlorohexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of Methyl 5-Cholrohexanoate may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group in Methyl 5-Cholrohexanoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like .
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol in the presence of an acid or base.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Major Products Formed:
Scientific Research Applications
Methyl 5-Cholrohexanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals
Mechanism of Action
The mechanism of action of Methyl 5-Cholrohexanoate primarily involves its reactivity due to the ester and chloro functional groups. The ester group can undergo hydrolysis, catalyzed by esterases, to form the corresponding carboxylic acid and alcohol. The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. These reactions are facilitated by the electron-withdrawing nature of the chloro group, which makes the carbon atom more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Methyl 5-Bromohexanoate: Similar structure but with a bromo group instead of a chloro group.
Methyl 5-Iodohexanoate: Contains an iodo group instead of a chloro group.
Ethyl 5-Chlorohexanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 5-Cholrohexanoate is unique due to the specific reactivity imparted by the chloro group, which is less reactive than bromo and iodo groups but more reactive than a hydrogen atom. This balance of reactivity makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H13ClO2 |
|---|---|
Molecular Weight |
164.63 g/mol |
IUPAC Name |
methyl 5-chlorohexanoate |
InChI |
InChI=1S/C7H13ClO2/c1-6(8)4-3-5-7(9)10-2/h6H,3-5H2,1-2H3 |
InChI Key |
JFDGPJPDWIHCSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















